4,6-Diphenyl-2-(4-tolylimino)pyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62219-22-1 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4,6-diphenylpyran-2-imine |
InChI |
InChI=1S/C24H19NO/c1-18-12-14-22(15-13-18)25-24-17-21(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
PUOKLQRVXYMFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Diphenyl 2 4 Tolylimino Pyran
Historical Development of Iminopyran Synthesis
The synthesis of iminopyrans, characterized by a pyran ring with an exocyclic carbon-nitrogen double bond at the 2-position, has evolved significantly over the years. Early methods often involved the reaction of pyrylium (B1242799) salts with primary amines. However, these approaches were sometimes limited by the stability of the pyrylium salt precursors.
A significant advancement in the field came with the development of methods starting from more stable 2H-pyran-2-ones. The reaction of these pyranones with various nitrogen nucleophiles provided a more versatile and reliable route to a wide range of N-substituted 2-iminopyrans. researchgate.net This transformation typically involves the nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization to form the iminopyran structure. More recent developments have focused on improving reaction efficiency and expanding the substrate scope through the use of various catalysts and reaction conditions. japsr.in The exploration of green chemistry principles has also led to the development of solvent-free and catalyst-free methods for the synthesis of related pyran derivatives, which could potentially be adapted for iminopyran synthesis.
Precursor Synthesis and Elaboration Strategies
The synthesis of 4,6-diphenyl-2-(4-tolylimino)pyran relies on the availability of two key precursors: 4,6-diphenylpyran-2-one and p-toluidine (B81030).
Synthesis of Pyranone Precursors (e.g., 4,6-Diphenylpyran-2-one)
Another established route to 4,6-disubstituted-2H-pyran-2-ones involves the reaction of β-keto esters with α,β-unsaturated ketones. While specific details for the synthesis of 4,6-diphenyl-2H-pyran-2-one are available from commercial suppliers, the general synthetic principles are well-documented in the chemical literature. sigmaaldrich.comuni.lu The synthesis of related pyran-2-one derivatives has been achieved through various catalytic cascade reactions, highlighting the ongoing innovation in this area. organic-chemistry.orgnih.gov
Table 1: Selected Methods for the Synthesis of 4,6-Disubstituted-2H-pyran-2-ones
| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Chalcone (B49325), Phenylacetic acid derivative | Base (e.g., sodium acetate), Acetic anhydride (B1165640), heat | 4,6-Diphenyl-2H-pyran-2-one | General Method |
| β-Keto ester, α,β-Unsaturated ketone | Base (e.g., sodium ethoxide), Alcohol solvent | 4,6-Disubstituted-2H-pyran-2-one | General Method |
Synthesis of Anilino Precursors (e.g., p-Toluidine)
p-Toluidine, the aniline (B41778) precursor, can be synthesized from toluene (B28343) through a two-step process. The first step is the nitration of toluene to produce a mixture of ortho- and para-nitrotoluene. The para-isomer is the desired precursor and can be separated from the ortho-isomer. The second step involves the reduction of the nitro group of p-nitrotoluene to an amino group, yielding p-toluidine. quora.com Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). sciencemadness.orggoogle.com
Table 2: Common Methods for the Synthesis of p-Toluidine from Toluene
| Step | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Nitration | Toluene, Nitrating mixture (HNO3/H2SO4) | p-Nitrotoluene (and o-isomer) | quora.com |
Direct Condensation and Imine Formation Routes
The final step in the synthesis of this compound is the reaction of 4,6-diphenylpyran-2-one with p-toluidine. This reaction proceeds through a nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of the pyranone ring. This is followed by a ring-opening and subsequent recyclization with the elimination of water to form the stable iminopyran ring system.
Catalytic Approaches for Imine Formation
The formation of the imine can often be facilitated by the use of a catalyst. While in some cases the reaction may proceed thermally, acid or base catalysis can significantly improve the reaction rate and yield. For the synthesis of related N-aryl amines and imines, various catalytic systems have been employed. These include both traditional acid catalysts and, more recently, transition metal catalysts for specific applications. For the direct condensation of a pyranone with an aniline, an acid catalyst is typically employed to activate the carbonyl group of the pyranone towards nucleophilic attack.
Solvent Effects on Reaction Efficacy and Yields
The choice of solvent can have a significant impact on the efficacy and yield of the imine formation reaction. A solvent that can azeotropically remove the water formed during the reaction is often preferred to drive the equilibrium towards the product side. Toluene and xylene are common solvents for this purpose, often used in conjunction with a Dean-Stark apparatus. In some instances, high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be effective, particularly if the starting materials have limited solubility in nonpolar solvents. The selection of the optimal solvent is dependent on the specific substrates and reaction conditions. Research into solvent-free reaction conditions for the synthesis of related pyran derivatives suggests that greener alternatives may also be viable.
Table 3: General Conditions for the Reaction of 2H-Pyran-2-ones with Primary Amines
| Catalyst | Solvent | Conditions | Product | General Applicability |
|---|---|---|---|---|
| None or Acid Catalyst (e.g., p-TsOH) | Toluene or Xylene | Reflux with water removal (Dean-Stark) | N-Substituted-2-iminopyran | Widely applicable for imine formation |
Alternative and Novel Synthetic Pathways to the Iminopyran Core
Traditional methods for synthesizing pyran derivatives often involve multiple steps, harsh conditions, and the use of hazardous reagents, which can lead to low yields and complicated purification processes. nanobioletters.com To overcome these limitations, researchers have developed alternative and novel pathways, including multicomponent reaction strategies and methods incorporating green chemistry principles, which offer more efficient and environmentally benign routes to the 2-iminopyran core.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste, saving time, and increasing atom economy. niscpr.res.in The synthesis of the 2-iminopyran scaffold is well-suited to MCRs.
A common MCR approach for synthesizing related 2-amino-4H-pyran derivatives involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-dicarbonyl compound. niscpr.res.insemanticscholar.orgnih.gov This strategy can be adapted for this compound. A plausible three-component reaction would involve benzaldehyde, acetophenone (B1666503) (which combine to form the chalcone precursor in situ), and a suitable N-tolyl-containing reagent.
Another established MCR pathway is the reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base, which leads to the formation of pyrimidine-type structures but can be guided towards pyran formation under specific conditions. researchgate.netresearchgate.netresearchgate.net For the target compound, this would involve the condensation of 1,3-diphenyl-2-propen-1-one with N-(p-tolyl)urea or a similar derivative. The reaction mechanism typically begins with the Knoevenagel condensation of an aldehyde and an active methylene compound, followed by a Michael addition and subsequent intramolecular cyclization to yield the final pyran ring. niscpr.res.insemanticscholar.org
Green Chemistry Principles in Synthesis of this compound
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been successfully applied to the synthesis of pyran derivatives, offering more sustainable alternatives to conventional methods. ijper.org
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Eco-Friendly Solvents: Water or aqueous ethanol (B145695) is often used as a solvent, which is non-toxic, inexpensive, and environmentally safe. nanobioletters.comniscpr.res.in Syntheses of various 4H-pyrans have been successfully carried out in aqueous media. nanobioletters.com
Alternative Energy Sources: Microwave irradiation has been employed as an energy-efficient method to accelerate the reaction, often leading to significantly shorter reaction times and higher yields compared to conventional heating. ijper.org Similarly, ultrasound-assisted synthesis has been shown to be effective, promoting the reaction in aqueous media at ambient temperatures within minutes. nanobioletters.com
Reusable and Benign Catalysts: The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. For pyran synthesis, catalysts like Ag/TiO2 nano-thin films have been used, which are robust, eco-friendly, and can be reused multiple times without significant loss of activity. niscpr.res.in Organic catalysts, such as L-proline, have also been utilized for the synthesis of pyran derivatives, offering an environmentally friendly and metal-free alternative. researchgate.net
Optimization of Reaction Parameters for Enhanced Synthesis
Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. For the synthesis of 2-iminopyran derivatives, several factors are typically investigated, including the choice of catalyst, solvent, temperature, and reaction time.
The following table illustrates a typical optimization study for a three-component synthesis of a pyran derivative, analogous to what would be performed for the synthesis of this compound. The data is representative of findings in the synthesis of related 2-amino-4H-pyrans. niscpr.res.inijper.org
Table 1: Optimization of Reaction Conditions for a Representative Pyran Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | Reflux | 8 h | Trace |
| 2 | Piperidine (B6355638) | Ethanol | Reflux | 5 h | 75 |
| 3 | L-proline | Water | 60 | 3 h | 85 |
| 4 | Ag/TiO₂ | Aqueous Ethanol | Room Temp | 4 h | 88 |
| 5 | Ag/TiO₂ | Aqueous Ethanol | 60 | 1 h | 95 |
| 6 | None (Microwave) | Ethanol | - (210 W) | 10 min | 92 |
| 7 | Morpholine (Ultrasound) | Water | Room Temp | 2 min | 94 |
As shown in the table, the choice of catalyst and energy source has a profound impact on the reaction's efficiency. While basic catalysts like piperidine are effective, green alternatives such as Ag/TiO2 or L-proline can provide excellent yields under milder conditions. niscpr.res.inresearchgate.net Furthermore, the application of microwave or ultrasound energy can dramatically reduce reaction times from hours to minutes while maintaining high yields, highlighting a significant process enhancement. nanobioletters.comijper.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 4,6-Diphenyl-2-(4-tolylimino)pyran, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign the signals of all proton and carbon atoms within the molecule.
High-Resolution ¹H NMR Spectroscopic Techniques for Proton Environment Analysis
High-resolution ¹H NMR spectroscopy provides precise information about the number of different types of protons in a molecule and their neighboring environments. In the case of this compound, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the aromatic protons of the two phenyl rings and the tolyl group, as well as the protons on the pyran ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the phenyl and tolyl rings would typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the spin-spin coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons, providing valuable structural information.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons (Phenyl, Tolyl) |
| Data not available | Data not available | Data not available | Pyran Ring Protons |
| Data not available | Data not available | Data not available | Methyl Protons (Tolyl) |
Note: Specific experimental data for this compound is not publicly available. The table represents the expected types of signals.
¹³C NMR Spectroscopic Methodologies for Carbon Framework Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³, aromatic, aliphatic) and its chemical environment. The carbon atoms of the phenyl and tolyl rings would resonate at characteristic downfield shifts. The carbon atoms of the pyran ring and the imino group (C=N) would also have specific chemical shift ranges, aiding in their identification.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Aromatic Carbons (Phenyl, Tolyl) |
| Data not available | Pyran Ring Carbons |
| Data not available | Imino Carbon (C=N) |
| Data not available | Methyl Carbon (Tolyl) |
Note: Specific experimental data for this compound is not publicly available. The table represents the expected types of signals.
Two-Dimensional NMR Spectroscopic Approaches (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other. For this compound, COSY would be instrumental in tracing the proton-proton coupling networks within the phenyl and tolyl rings, as well as on the pyran ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the phenyl and tolyl groups to the pyran ring.
Through the combined application of these 2D NMR methods, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, leading to a definitive confirmation of its molecular structure.
Infrared (IR) and Raman Spectroscopic Methodologies for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups within the molecule, providing a molecular fingerprint.
Analysis of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to its various functional groups. The stretching vibration of the imino group (C=N) would be a key diagnostic peak. The spectra would also show characteristic bands for the C=C stretching vibrations of the aromatic rings and the pyran ring, as well as the C-H stretching and bending vibrations. The C-O-C stretching of the pyran ring would also be identifiable.
Table 3: Expected Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=N Stretch (Imino) | ~1650-1690 | IR, Raman |
| C=C Stretch (Aromatic) | ~1450-1600 | IR, Raman |
| C-O-C Stretch (Pyran) | ~1050-1250 | IR |
| C-H Stretch (Aromatic) | ~3000-3100 | IR, Raman |
| C-H Stretch (Aliphatic) | ~2850-3000 | IR, Raman |
Note: These are general ranges and the exact peak positions would need to be determined experimentally.
Advanced Spectroscopic Techniques (e.g., UV-Vis Absorption, Fluorescence) for Electronic Transition Analysis
The electronic properties of this compound are significantly influenced by its unique molecular architecture, which features a conjugated system involving the pyran ring, the diphenyl substituents, and the tolylimino group. Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are crucial for elucidating the electronic transitions within this molecule. While specific experimental data for this compound is not extensively documented in publicly available literature, the analysis of structurally related 2-iminopyran and other pyran derivatives provides a strong basis for understanding its photophysical behavior.
The electronic absorption and emission spectra of such compounds are governed by transitions between different electronic energy levels, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature and energy of these transitions are sensitive to the molecular structure and the surrounding solvent environment.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of compounds with extensive conjugation like this compound is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.
π→π Transitions:* These transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the extensive network of conjugated double bonds across the diphenyl-substituted pyran ring and the imino group provides the framework for these transitions. The position of the absorption maximum (λmax) for these transitions is influenced by the extent of conjugation.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions.
For related 2-imino-2H-chromene derivatives, which share the imino-heterocycle core, absorption spectra show bands in the range of 266–414 nm. researchgate.net The presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net In the case of this compound, the tolyl group, being a weak electron-donating group, is expected to influence the energy of the electronic transitions.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state (S₁) and then return to the ground state (S₀) by emitting a photon.
The fluorescence emission of pyran derivatives is often characterized by:
Intramolecular Charge Transfer (ICT): In molecules with donor and acceptor moieties, photoexcitation can lead to a transfer of electron density from the donor part to the acceptor part, forming an ICT state. This phenomenon is highly sensitive to solvent polarity, often resulting in solvatochromism, where the emission wavelength shifts with changing solvent polarity. For 2,3,4,6-tetraaryl-4H-pyran derivatives containing strong electron-donating groups, red-shifted solvatochromic activities have been observed with increasing solvent polarity due to ICT. researchgate.net
Stokes Shift: This is the difference in wavelength or frequency between the absorption maximum and the emission maximum. A large Stokes shift is often observed in molecules that undergo significant geometric relaxation in the excited state, which is common in ICT processes.
While specific fluorescence data for this compound is not available, studies on related N-alkyl imines show that they can exhibit isomer-dependent fluorescence with quantum yields influenced by the flexibility of substituents. blogspot.com For instance, an imine with a relatively rigid structure was found to have a photoluminescence quantum yield of 12.6%. blogspot.com
Expected Spectroscopic Data
Based on the analysis of structurally similar compounds, a hypothetical dataset for this compound in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) can be projected. It is important to note that these are estimated values for illustrative purposes, as experimental data is not currently available in the reviewed literature.
Interactive Data Table: Projected Spectroscopic Properties of this compound in CH₂Cl₂
| Spectroscopic Parameter | Projected Value | Electronic Transition/Comment |
| UV-Vis Absorption | ||
| λmax,1 | ~350-400 nm | π→π* transition of the conjugated system. |
| λmax,2 | ~270-300 nm | π→π* transition involving phenyl rings. |
| Fluorescence Emission | ||
| λem | ~450-500 nm | Emission from the S₁ state, likely involving ICT character. |
| Stokes Shift | ~100 nm | Indicates significant structural rearrangement in the excited state. |
| Fluorescence Quantum Yield (ΦF) | Moderate | Dependent on non-radiative decay pathways. |
Theoretical and Computational Investigations of 4,6 Diphenyl 2 4 Tolylimino Pyran
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its conformational flexibility and behavior over time.
The presence of multiple single bonds in 4,6-Diphenyl-2-(4-tolylimino)pyran, particularly those connecting the phenyl and tolyl groups to the pyran ring, allows for rotational freedom. This results in various possible conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.com
Computational methods can systematically explore the conformational space by rotating the dihedral angles of interest and calculating the energy of each resulting structure. This can be done using either quantum mechanical methods for higher accuracy or faster molecular mechanics methods for an initial scan. The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt in different environments. For similar pyran-containing structures, DFT calculations have been successfully used to determine the preference for certain conformations. beilstein-journals.orgbeilstein-archives.orgnih.gov
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. rsc.org Exploring the PES is essential for understanding chemical reactions and conformational changes. researchgate.netrug.nl For this compound, a simplified PES could be generated by mapping the energy as a function of the rotation around the key single bonds.
This exploration helps to identify not only the energy minima corresponding to stable conformers but also the saddle points that represent the transition states between them. The energy difference between a stable conformer and a transition state is the activation energy for that particular conformational change. mdpi.com Understanding the PES is critical for predicting the dynamic behavior of the molecule, such as the rates of interconversion between different conformers.
Prediction of Spectroscopic Parameters via Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the structure of a synthesized compound and understand the origins of its spectral features.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching and bending of bonds. semanticscholar.org While there is often a systematic error in the calculated frequencies, they can be scaled to provide excellent agreement with experimental data. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These calculations provide theoretical chemical shifts for the various hydrogen and carbon atoms in the molecule, which can be compared to experimental NMR spectra to aid in peak assignment and structural elucidation.
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectrum (UV-Vis) of a molecule. semanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is crucial for understanding the color and photophysical properties of the compound.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | ν(C=N) | ~1650 cm⁻¹ |
| ν(C-O-C) | ~1240 cm⁻¹ | |
| ¹H NMR Spectroscopy | δ (aromatic protons) | 7.0 - 8.0 ppm |
| δ (tolyl methyl protons) | ~2.4 ppm | |
| ¹³C NMR Spectroscopy | δ (C=N) | ~160 ppm |
| δ (pyran C4) | ~110 ppm | |
| UV-Vis Spectroscopy (TD-DFT) | λmax | ~350 nm (π → π* transition) |
Note: This data is hypothetical and based on typical values for compounds with similar functional groups.
Computational NMR Chemical Shift Prediction
A computational study would typically employ methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), to predict the 1H and 13C NMR chemical shifts. These theoretical values are crucial for several reasons: they aid in the definitive assignment of experimental NMR signals to specific atoms within the molecule, help to confirm the synthesized structure, and can provide insight into the electronic environment of the nuclei. However, no published computed NMR data for this compound could be located.
Computational Vibrational Frequency Analysis
Theoretical vibrational analysis, performed using quantum chemical calculations, predicts the infrared (IR) and Raman spectral frequencies of a molecule. By calculating the harmonic frequencies, researchers can assign the observed experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. This analysis confirms the molecular structure and provides information about bond strengths. For this compound, a computational frequency analysis would help identify the characteristic vibrational modes of the pyran ring, the imino group, and the phenyl and tolyl substituents. No such computational analysis for this compound is currently available in the literature.
Frontier Molecular Orbital (FMO) Theory Applications
FMO theory is a critical component of computational chemistry for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive and can be easily excited. The analysis would also involve visualizing the spatial distribution of these orbitals to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. Specific energy values and orbital plots for this compound have not been published.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These indices provide a quantitative measure of the molecule's reactivity and potential interactions. Without foundational HOMO and LUMO energy calculations, these reactivity indices for this compound cannot be determined.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry can be used to model potential reaction mechanisms involving a molecule. This involves mapping the potential energy surface of a reaction to identify the structures of transition states and intermediates. By calculating the activation energies, researchers can predict the most likely reaction pathways and understand the kinetics of chemical transformations. Such studies for this compound, for instance, could explore its synthesis mechanism or its potential decomposition pathways. This level of detailed computational investigation has not been reported for the title compound.
Reactivity and Reaction Mechanisms of 4,6 Diphenyl 2 4 Tolylimino Pyran
Hydrolysis and Reversibility of Iminopyran Functionality
The hydrolysis of the imine bond in 2-iminopyran derivatives represents a significant aspect of their chemistry, often leading to the corresponding pyran-2-one. This process is generally reversible and can be influenced by reaction conditions such as pH.
Kinetic and Thermodynamic Studies of Hydrolysis
Kinetic and thermodynamic studies on the hydrolysis of imines, including those structurally related to 4,6-diphenyl-2-(4-tolylimino)pyran, provide insights into the reaction's feasibility and rate. For instance, the hydrolysis of N-salicylidene-2-aminopyridine, a compound also featuring an imine linkage, has been investigated, revealing that the Schiff-base anion can undergo hydroxide-independent hydrolysis. rsc.org The activation parameters for this process were determined to be ΔH‡ = 59.7 ± 1.0 kJ mol⁻¹ and ΔS‡ = –79 ± 3 J K⁻¹ mol⁻¹. rsc.org Such studies highlight the influence of substituents and electronic effects on the stability of the imine group and the transition state of the hydrolysis reaction. The presence of a nearby phenoxide ion in N-salicylidene-2-aminopyridine suggests the possibility of intramolecular catalysis, a factor that could also be relevant in derivatives of this compound depending on their substitution patterns. rsc.org
Recent computational studies on the non-catalyzed hydrolysis of a simple imine (CH₂NH) at the air-water interface have shown a unique two-step mechanism involving proton transfer followed by OH⁻ transfer. nih.gov The calculated rate for the rate-determining step was significantly higher at the interface compared to the bulk phase, suggesting that the environment plays a crucial role in the hydrolysis kinetics. nih.gov While these studies are on a simpler system, they provide a fundamental framework for understanding the hydrolysis of more complex imines.
Mechanistic Pathways of Imine Cleavage
The cleavage of the imine bond in this compound and related compounds typically proceeds through a nucleophilic attack of water on the imine carbon. masterorganicchemistry.comlibretexts.orgunizin.orglibretexts.org The general mechanism for imine hydrolysis under acidic conditions involves a sequence of steps:
Protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. masterorganicchemistry.comlibretexts.orgunizin.orglibretexts.org
Nucleophilic addition of a water molecule to the imine carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orgunizin.orglibretexts.org
Proton transfer from the oxygen to the nitrogen atom within the carbinolamine. libretexts.orgunizin.org
Elimination of the amine (in this case, 4-toluidine) to form a protonated pyran-2-one. masterorganicchemistry.com
Deprotonation to yield the final pyran-2-one product. masterorganicchemistry.com
This process is reversible, and the equilibrium can be shifted towards hydrolysis by using aqueous acid. masterorganicchemistry.com The rate of this reaction is often dependent on the pH of the medium. unizin.org Studies on the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones have shown that the reaction can be zero-order with respect to the concentration of H⁺ when the imine is fully protonated. rsc.org This indicates that the rate-determining step under these conditions is the attack of water on the protonated imine. rsc.org
Nucleophilic Addition Reactions at the Imine Carbon
The electrophilic nature of the imine carbon in this compound makes it susceptible to attack by various nucleophiles. These reactions are fundamental in modifying the structure and properties of the iminopyran system.
Addition of Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds, are potent nucleophiles that can add to the imine carbon. The addition of a Grignard reagent to an imine typically results in the formation of a new carbon-carbon bond, leading to a secondary amine after workup. libretexts.orgunizin.org In the context of this compound, this reaction would yield a 2-substituted-2-(4-toluidino)-2H-pyran derivative.
The regioselectivity of the addition (1,2- vs. 1,4-addition) can be a critical factor, especially in conjugated systems. libretexts.org While Grignard reagents often favor 1,2-addition to α,β-unsaturated carbonyls, the presence of copper salts can promote 1,4-conjugate addition. mdpi.com Given the conjugated nature of the iminopyran, the reaction conditions could be tailored to favor addition at the imine carbon (C-2) or potentially at other positions in the pyran ring.
Hydride Addition Reactions
Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reducing agents that can add a hydride ion (H⁻) to the imine carbon. libretexts.orgunizin.orglumenlearning.comlibretexts.org This reaction effectively reduces the imine to a secondary amine. For this compound, this would result in the formation of 4,6-diphenyl-2-(4-toluidino)-2H-pyran.
The reactivity of these hydride reagents differs, with LiAlH₄ being a much stronger reducing agent than NaBH₄. libretexts.org The choice of reagent and solvent system is crucial for controlling the reaction. For instance, NaBH₄ reductions can often be carried out in alcoholic solvents, which also serve as a proton source for the resulting alkoxide intermediate. youtube.com In contrast, LiAlH₄ reactions are typically performed in aprotic ethers like THF, followed by a separate aqueous workup step to protonate the intermediate. libretexts.orgyoutube.com
Electrophilic Attack on the Pyran Ring System
The pyran ring in this compound, particularly the electron-rich diene system, is susceptible to electrophilic attack. The presence of the phenyl groups at positions 4 and 6 can influence the regioselectivity of such reactions.
Research on related 2H-pyran systems provides insights into potential electrophilic reactions. For example, the reaction of 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds in the presence of an acid catalyst can lead to the formation of 4-aryl-2H-pyrans. mdpi.com This suggests that under acidic conditions, the pyran ring can be activated towards electrophilic substitution or addition. The stability of the resulting carbocation intermediate plays a key role in determining the reaction pathway. mdpi.com
Furthermore, the general chemistry of pyrones indicates that electrophilic attack can occur at various positions on the ring. For instance, 4-hydroxy-6-methyl-2-pyridone, a related heterocyclic system, is preferentially attacked by electrophiles at the 3-position. researchgate.net While the electronic properties of this compound are different, this highlights the potential for regioselective electrophilic functionalization of the pyran ring.
Halogenation Studies
Direct halogenation studies on this compound are not extensively documented in the literature. However, based on the electronic nature of the compound, electrophilic attack by halogens is expected to occur at electron-rich positions. The phenyl and tolyl rings are potential sites for electrophilic aromatic substitution. The activating effect of the iminopyran moiety on the attached phenyl rings is likely to be modest. In contrast, the tolyl group, with its electron-donating methyl group, is more activated towards electrophilic attack.
The pyran ring itself, being part of a conjugated system, could also undergo addition reactions with halogens, potentially leading to the disruption of the heterocyclic ring. The outcome of halogenation would be highly dependent on the reaction conditions, such as the choice of halogenating agent (e.g., Br₂, Cl₂, NBS) and the solvent.
Table 1: Postulated Halogenation Reactions of this compound
| Reagent | Proposed Reaction Site | Potential Products |
| Br₂ in CCl₄ | Phenyl/Tolyl rings | Brominated aromatic derivatives |
| N-Bromosuccinimide (NBS) | Allylic position (if applicable) or aromatic rings | Brominated derivatives |
| Cl₂ gas | Phenyl/Tolyl rings and/or pyran ring | Chlorinated derivatives, potential ring-opened products |
Nitration and Sulfonation Reactions
Similar to halogenation, specific studies on the nitration and sulfonation of this compound are scarce. These electrophilic aromatic substitution reactions are expected to target the aromatic rings. The directing effects of the substituents will play a crucial role in determining the regioselectivity of the reaction.
For the tolyl group, nitration and sulfonation are expected to occur at the positions ortho and para to the methyl group. For the phenyl groups attached to the pyran ring, the substitution pattern will be influenced by the electronic effect of the iminopyran core. Given the complexity of the molecule, a mixture of mono- and polysubstituted products is likely to be formed. The harsh acidic conditions typically employed for nitration (HNO₃/H₂SO₄) and sulfonation (fuming H₂SO₄) could also lead to the degradation of the iminopyran ring system. mdpi.comresearchgate.netmasterorganicchemistry.com
Table 2: Predicted Outcomes of Nitration and Sulfonation
| Reaction | Reagents | Probable Site of Attack | Expected Products |
| Nitration | HNO₃, H₂SO₄ | Tolyl and Phenyl rings | Nitro-substituted aromatic derivatives |
| Sulfonation | Fuming H₂SO₄ | Tolyl and Phenyl rings | Sulfonated aromatic derivatives |
Note: This table presents predicted outcomes based on the general reactivity of aromatic compounds, as specific experimental data for the nitration and sulfonation of this compound is not available in the literature.
Cycloaddition Reactions Involving the Iminopyran Scaffold
The conjugated diene system within the pyran ring and the carbon-nitrogen double bond of the imine group make this compound a potential candidate for various cycloaddition reactions.
Diels-Alder Type Reactions
The pyran ring in this compound contains a conjugated diene moiety, which could potentially participate in Diels-Alder reactions with suitable dienophiles. acs.orgnih.gov The reactivity in a [4+2] cycloaddition would be influenced by the electronic nature of the dienophile. Electron-deficient dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), are expected to be effective reaction partners. organicreactions.orgmnstate.eduwikipedia.orgwvu.educhempedia.info The reaction would lead to the formation of a bicyclic adduct, with the stereochemistry being dictated by the endo rule. However, the aromatic substituents on the pyran ring may sterically hinder the approach of the dienophile.
Table 3: Potential Diels-Alder Reactions
| Dienophile | Expected Product Structure |
| Maleic Anhydride | Bicyclic adduct with an anhydride moiety |
| Dimethyl Acetylenedicarboxylate (DMAD) | Bicyclic adduct with two ester groups |
Note: The feasibility and outcome of these reactions with this compound would require experimental verification.
[2+1] and [2+2] Cycloaddition Pathways
The imine group (C=N) can participate in [2+2] cycloaddition reactions with alkenes, alkynes, or ketenes to form four-membered azetidine (B1206935) rings. nih.govresearchgate.net The reaction is often photochemically induced or catalyzed by Lewis acids. The success of such a reaction with this compound would depend on the reactivity of the chosen ketenophile or alkene. Electron-rich or electron-deficient alkenes could potentially react, leading to different substitution patterns on the resulting azetidine ring. acs.org
[2+1] cycloaddition reactions, typically involving carbenes or nitrenes, could potentially occur at the C=C bonds of the pyran ring or the C=N bond of the imine. These reactions would lead to the formation of three-membered rings (cyclopropanes or aziridines).
Reductive and Oxidative Transformations of the Compound
Reduction of the Imine Group
The exocyclic imine group is a readily reducible functionality. A variety of reducing agents can be employed to convert the imine to the corresponding secondary amine. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd, Pt, Ni) is a common method. researchgate.netlibretexts.org
Chemical reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also effective. researchgate.netthieme-connect.comresearchgate.netmasterorganicchemistry.comyoutube.com Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce the ester or other functional groups that might be present in more complex derivatives. researchgate.netthieme-connect.comresearchgate.net The reduction would yield 4,6-diphenyl-2-(4-tolylamino)-2H-pyran or its tautomers.
Table 4: Common Reducing Agents for Imines
| Reducing Agent | Typical Conditions | Product |
| H₂/Pd-C | Methanol or Ethanol (B145695), RT, atmospheric pressure | Secondary Amine |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Secondary Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to RT, followed by aqueous workup | Secondary Amine |
Note: The specific conditions and yields for the reduction of this compound would need to be determined experimentally.
Information on the oxidative transformations of this compound is not well-documented. The dihydropyran ring could potentially be oxidized to the corresponding pyrylium (B1242799) salt under strong oxidizing conditions. nih.govresearchgate.netnih.govrsc.org The imine nitrogen and the aromatic rings could also be susceptible to oxidation, depending on the oxidant used.
Oxidation Reactions of the Pyran Ring
The pyran ring in this compound, being a dihydropyran derivative, is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of two double bonds within the ring suggests that it can undergo oxidative cleavage or epoxidation.
Theoretical Oxidation Pathways:
Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), would be expected to cleave the double bonds of the pyran ring. This would likely lead to the decomposition of the heterocyclic ring system, yielding carboxylic acid or ketone fragments derived from the phenyl and tolyl substituents.
Epoxidation: Peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), are known to epoxidize alkenes. The double bonds in the pyran ring of this compound could potentially be converted to their corresponding epoxides. The regioselectivity of this reaction would be influenced by the electronic and steric effects of the phenyl and imino groups.
Aromatization: Under certain oxidative conditions, particularly with reagents that can act as hydride acceptors, it is conceivable that the pyran ring could undergo dehydrogenation to form a more stable aromatic pyrylium salt. However, the stability of the resulting pyrylium ion would be a critical factor.
Due to the lack of specific experimental data for this compound, a data table for its oxidation reactions cannot be provided at this time.
Investigation of Acid-Base Catalyzed Transformations
The presence of the imine functionality and the pyran ring ether linkage makes this compound susceptible to transformations under both acidic and basic conditions.
Acid-Catalyzed Transformations:
The most probable reaction under acidic conditions is the hydrolysis of the imine bond. The general mechanism for the acid-catalyzed hydrolysis of an imine involves the following steps:
Protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon.
Nucleophilic attack by a water molecule on the imine carbon to form a carbinolamine intermediate.
Proton transfer from the oxygen to the nitrogen atom.
Elimination of the amine (in this case, p-toluidine) to form a protonated ketone (or in this case, a pyran-2-one derivative).
Deprotonation to yield the final pyran-2-one product, 4,6-diphenyl-2H-pyran-2-one.
This compound + H₂O --(H⁺)--> 4,6-Diphenyl-2H-pyran-2-one + p-Toluidine (B81030)
The pyran ring itself could also undergo acid-catalyzed reactions, such as ring-opening, especially under harsh conditions (e.g., strong, concentrated acids and high temperatures). This would likely lead to the formation of acyclic products.
Base-Catalyzed Transformations:
In the presence of a base, the reactivity of this compound is less straightforward. While the imine bond is generally more susceptible to acid-catalyzed hydrolysis, strong basic conditions could potentially promote other reactions. For instance, if there are any acidic protons on the tolyl group's methyl substituent, deprotonation could occur, leading to subsequent reactions. However, without specific literature, this remains speculative. It is also possible that under certain basic conditions, rearrangement or degradation of the pyran ring could be initiated.
Given the absence of specific experimental research on the acid-base catalyzed transformations of this compound, a detailed data table with reaction conditions and yields cannot be compiled. The discussion above is based on the known reactivity of the functional groups present in the molecule. Further experimental investigation is required to fully elucidate the reactivity of this compound.
Chemical Transformations and Derivatization Strategies for 4,6 Diphenyl 2 4 Tolylimino Pyran
Modification of the Imine Group
The exocyclic carbon-nitrogen double bond of the imino group is a primary site for chemical reactions, offering straightforward pathways to new classes of derivatives.
Transimination, or imine exchange, is a reversible reaction where the R" group of an incoming amine (R"-NH₂) displaces the existing group on the imine nitrogen. This equilibrium-driven process allows for the synthesis of a diverse library of new iminopyran derivatives from a single precursor. The reaction is typically catalyzed by acid or can proceed thermally.
For 4,6-diphenyl-2-(4-tolylimino)pyran, reaction with various primary amines (aliphatic or aromatic) can replace the 4-tolyl group with a new substituent. This method is highly efficient for creating structural diversity. nih.govnih.gov The reversibility of this dynamic covalent reaction allows the system to adapt its constitution in response to changes in the chemical environment, which is a foundational concept in systems chemistry. nih.gov The scalability and the ability to use more stable and soluble amine precursors make transimination an attractive synthetic route. nih.gov
Table 1: Examples of Transimination Reactions
| Entry | Reactant Amine | Catalyst | Expected Product |
|---|---|---|---|
| 1 | Aniline (B41778) | Acetic Acid (cat.) | 4,6-Diphenyl-2-(phenylimino)pyran |
| 2 | Benzylamine | None (thermal) | 2-(Benzylimino)-4,6-diphenylpyran |
This table presents hypothetical reaction outcomes based on established principles of transimination chemistry.
The imine functionality can be readily converted into a more flexible and basic secondary amine through reduction. This transformation fundamentally alters the electronic properties of the nitrogen atom, converting it from an sp²-hybridized center to an sp³-hybridized one.
Common methods for this conversion include:
Reductive Amination: This is a widely used process where the imine is reduced to an amine. youtube.comyoutube.com Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction proceeds by nucleophilic addition of a hydride ion to the electrophilic imine carbon, followed by protonation of the resulting anion. youtube.com
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is another efficient method for reducing imines to amines. youtube.com
Enzymatic Conversion: Modern biocatalytic methods, such as the use of amine dehydrogenases (AmDHs) in "hydrogen-borrowing" cascades, can convert alcohols to amines, a process that proceeds through an intermediate imine stage. nih.gov This highlights the potential for biocatalytic routes to amine derivatives from related precursors.
Table 2: Reduction of this compound
| Entry | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 1 | Sodium Borohydride (NaBH₄) | Methanol | N-(4,6-Diphenyl-2H-pyran-2-yl)-4-methylaniline |
| 2 | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | N-(4,6-Diphenyl-2H-pyran-2-yl)-4-methylaniline |
This table illustrates common reduction methods applied to the target compound.
Functionalization of the Phenyl Moieties
The three aromatic rings—two phenyl groups at positions 4 and 6 and one tolyl group on the imine nitrogen—are prime targets for functionalization through classic aromatic chemistry.
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the phenyl rings. libretexts.org This group is strongly deactivating and can serve as a precursor for an amino group upon reduction.
Halogenation: Introducing halogens (Cl, Br, I) can be achieved using reagents like Cl₂/FeCl₃, Br₂/FeBr₃, or I₂ with an oxidizing agent. libretexts.org Halogenated derivatives are particularly valuable as they can subsequently participate in cross-coupling reactions.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (–SO₃H). libretexts.org
Friedel-Crafts Reactions: Alkylation or acylation of the phenyl rings can be performed using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), though these reactions can be complex on substituted systems.
For the 4- and 6-phenyl groups, substitution is expected to occur primarily at the para position due to steric hindrance at the ortho positions. For the N-tolyl group, the methyl substituent directs incoming electrophiles to the ortho and para positions relative to itself. uomustansiriyah.edu.iq
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org If the phenyl or tolyl rings are first functionalized with a halide (e.g., Br, I) via electrophilic aromatic substitution, they can then serve as substrates for various cross-coupling reactions. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a phenylboronic acid) to form a new C-C bond, enabling the synthesis of biaryl structures. researchgate.net
Stille Coupling: This involves the reaction of the aryl halide with an organotin compound. libretexts.org
Heck Reaction: This reaction forms a new C-C bond by coupling the aryl halide with an alkene.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine, offering a route to introduce further nitrogen-containing functional groups. libretexts.org
These reactions significantly expand the structural complexity achievable from the basic this compound scaffold.
Table 3: Potential Cross-Coupling Reactions on a Halogenated Derivative
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(aryl)-C(aryl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C(aryl)-C(aryl/vinyl) |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C(aryl)-C(vinyl) |
This table outlines key cross-coupling reactions applicable to pre-functionalized derivatives.
Derivatization of the Pyran Ring System
The 2H-pyran ring itself presents unique reactivity, though it is generally more stable when fused to or substituted with aromatic systems. nih.gov Simple 2H-pyrans are often unstable and can exist in equilibrium with open-chain isomeric forms (dienones). nih.gov However, the extensive aromatic substitution in this compound likely imparts considerable stability to the heterocyclic ring.
Potential transformations of the pyran ring could include:
Cycloaddition Reactions: The double bonds within the pyran ring could potentially act as a diene or dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), leading to complex polycyclic structures.
Ring-Opening Reactions: Under harsh acidic or basic conditions, the pyran ring could undergo hydrolysis or other ring-opening reactions. For instance, hydrolysis of the imine could be followed by cleavage of the pyran ether linkage. The reaction of 2-iminopyran-3-carbonitriles with acid can lead to the formation of 2-oxo-2H-pyran derivatives. acs.org
Iterative Ring Formation Strategies: In synthetic contexts, the pyran ring itself can be constructed through various methods, such as palladium-catalyzed O-arylation and C-arylation, which could be adapted for creating analogs. rsc.org
The derivatization of the pyran ring is less straightforward than that of the exocyclic imine or pendant phenyl groups and would require careful selection of reaction conditions to avoid decomposition.
Ring-Opening and Rearrangement Reactions
The pyran ring in 2-iminopyran systems is susceptible to nucleophilic attack, which can trigger ring-opening reactions. While specific studies on this compound are not extensively documented, analogies can be drawn from related pyran systems. For instance, 2-aryl-3,4-dihydropyrans have been shown to undergo ring-opening reactions in the presence of various nucleophiles. nih.gov This suggests that the iminopyran core of this compound could potentially be opened by strong nucleophiles, leading to the formation of functionalized acyclic structures. The reaction mechanism would likely involve the attack of the nucleophile at the C6 position of the pyran ring, followed by the cleavage of the C-O bond.
Rearrangement reactions offer another avenue for the structural diversification of iminopyrans. The Dimroth rearrangement, a well-known reaction in heterocyclic chemistry, involves the isomerization of a heterocyclic compound where a ring atom and an exocyclic atom exchange places. nih.gov In the context of this compound, a Dimroth-type rearrangement could potentially occur under thermal or catalytic conditions, leading to the formation of a substituted pyridinone derivative. This transformation would involve the cleavage of the pyran ring and subsequent recyclization to form a new heterocyclic system. The driving force for such a rearrangement would be the formation of a thermodynamically more stable aromatic system. nih.gov
| Reaction Type | Potential Reagents/Conditions | Potential Product Type | Supporting Evidence from Analogous Systems |
| Ring-Opening | Strong nucleophiles (e.g., organometallics, amines) | Functionalized acyclic compounds | Documented for 2-aryl-3,4-dihydropyrans nih.gov |
| Rearrangement (Dimroth-type) | Heat, acid/base catalysis | Substituted pyridinones | Observed in other N-heterocyclic systems nih.gov |
Introduction of Heteroatoms or Functional Groups onto the Pyran Core
The functionalization of the this compound core can be achieved through various synthetic strategies, allowing for the introduction of heteroatoms or new functional groups. Drawing parallels from the synthesis of functionalized 4H-thiopyrans, it is conceivable that the oxygen atom in the pyran ring could be replaced by another heteroatom, such as sulfur. researchgate.net This transformation would likely involve the reaction of a suitable precursor, such as a 1,5-dicarbonyl compound derived from the iminopyran, with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide.
Furthermore, the phenyl and tolyl substituents on the iminopyran scaffold provide multiple sites for electrophilic aromatic substitution reactions. Halogenation, nitration, or acylation could introduce functional handles onto these aromatic rings, which can then be used for further derivatization through cross-coupling reactions or other transformations. The specific conditions for these reactions would need to be carefully optimized to control the regioselectivity and avoid unwanted side reactions with the iminopyran core. The synthesis of various substituted pyrans from different aldehydes and dicarbonyl compounds highlights the versatility of building block approaches to introduce functional diversity. nih.gov
| Functionalization Strategy | Potential Reagents | Introduced Group/Heteroatom | Rationale from Similar Compounds |
| Heteroatom Exchange (O for S) | Lawesson's reagent, P4S10 | Sulfur | Synthesis of functionalized 4H-thiopyrans researchgate.net |
| Electrophilic Aromatic Substitution | Br2, HNO3/H2SO4, Acyl chloride/AlCl3 | -Br, -NO2, -C(O)R | Standard reactions on aromatic rings |
| Building Block Modification | Substituted benzaldehydes, substituted anilines | Various functional groups | Versatile synthesis of pyran derivatives nih.gov |
Synthesis of Polymeric and Supramolecular Structures Incorporating the Iminopyran Unit
The unique structural and electronic properties of the iminopyran unit make it an attractive candidate for incorporation into larger molecular assemblies, such as polymers and supramolecular structures. The synthesis of polymers containing the this compound moiety could be achieved by introducing polymerizable functional groups onto the molecule. For instance, vinyl or acrylate (B77674) groups could be attached to the phenyl or tolyl rings, and the resulting monomer could then be subjected to polymerization reactions.
The formation of supramolecular structures can be driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The aromatic rings and the imino group of this compound can participate in such interactions. For example, the introduction of carboxylic acid or amide groups could promote the formation of hydrogen-bonded networks, leading to the self-assembly of the iminopyran units into well-defined supramolecular architectures. The design of such systems can draw inspiration from the construction of other complex molecular assemblies.
| Structure Type | Synthetic Approach | Key Moieties/Interactions |
| Polymers | Polymerization of functionalized monomers | Vinyl, acrylate, or other polymerizable groups |
| Supramolecular Structures | Self-assembly through non-covalent interactions | Hydrogen bonding, π-π stacking, metal coordination |
Development of Libraries of Iminopyran Analogs for Structure-Reactivity Relationship Studies
To systematically investigate the relationship between the molecular structure of iminopyrans and their chemical reactivity or biological activity, the development of a library of analogs based on this compound is a valuable strategy. By systematically varying the substituents on the phenyl and tolyl rings, as well as the imino nitrogen, a diverse collection of compounds can be synthesized.
This library can be generated using combinatorial chemistry approaches, where different building blocks are combined in a systematic manner. For example, a set of substituted benzaldehydes can be reacted with a set of substituted acetophenones to generate a variety of chalcones, which can then be cyclized with different anilines to produce the iminopyran library. The reactivity of each analog in specific chemical transformations can then be evaluated, providing insights into the electronic and steric effects of the substituents on the outcome of the reaction. Such studies are instrumental in designing iminopyran derivatives with tailored properties for specific applications. The design and synthesis of new classes of compounds for biological screening often rely on the generation of such focused libraries. nih.gov
Advanced Research Applications of Iminopyran Derivatives
Utilization in Advanced Organic Synthesis as Building Blocks
The inherent reactivity of the 2-iminopyran scaffold makes it a valuable building block in the synthesis of more complex molecular structures. The conjugated system and the presence of multiple reactive sites—the imine function, the pyran ring oxygen, and the activated carbon positions—allow for a variety of chemical manipulations.
Iminopyrans, including 4,6-Diphenyl-2-(4-tolylimino)pyran, are effective synthons for the construction of a wide range of heterocyclic systems. Their ability to undergo ring-transformation reactions or to act as partners in cycloaddition reactions opens pathways to novel molecular architectures. The reaction of the iminopyran ring with various nucleophiles can lead to ring-opening and subsequent recyclization to form different heterocyclic rings. For instance, the reaction of related 2H-pyran-2-ones with hydrazine (B178648) derivatives can yield pyrazole (B372694) compounds, while reactions with ortho-phenylenediamines can produce 1,5-benzodiazepines. researchgate.net This reactivity highlights the potential of the iminopyran core to be transformed into other valuable heterocyclic systems.
The general synthetic strategy for related 4H-pyrans often involves a multicomponent reaction (MCR), for example, between an aldehyde, a malononitrile, and an active methylene (B1212753) compound. mdpi.comnih.gov The synthesis of 2-amino-4,6-diphenyl-4H-pyran-3,5-dicarbonitrile, a compound with a similar 4,6-diphenylpyran core, is achieved through the reaction of benzaldehyde, malononitrile, and 3-oxo-3-phenylpropanenitrile. mdpi.com This modular approach allows for the introduction of various substituents, demonstrating the versatility of the pyran scaffold in generating molecular diversity.
Table 1: Examples of Heterocycles Synthesized from Pyran Precursors
| Starting Pyran Derivative | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| 4-hydroxy-6-methyl-3-(...)-2H-pyran-2-one | Hydrazine derivatives | Pyrazoles | researchgate.net |
| 4-hydroxy-6-methyl-3-(...)-2H-pyran-2-one | o-Phenylenediamines | 1,5-Benzodiazepines | researchgate.net |
| 2-Amino-4,6-diphenyl-4H-pyran-3,5-dicarbonitrile | (via MCR) | Pyranopyrazoles | researchgate.net |
The 2-iminopyran structure can serve as a foundational element for the assembly of more intricate and polycyclic molecules. The pyran ring itself is a common motif in many natural products and biologically active compounds. researchgate.netorientjchem.org The functional groups appended to the this compound core, namely the phenyl and tolyl groups, provide sites for further synthetic modifications through standard aromatic substitution reactions, thereby expanding the molecular complexity.
Domino reactions starting from pyran derivatives are a powerful tool for building complex structures in a single step. researchgate.net For example, domino Knoevenagel condensation followed by a 6π-electrocyclization of 4-hydroxy-2H-pyran-2-ones with unsaturated aldehydes leads to the formation of pyrano[4,3-b]pyran-5-ones. researchgate.net This demonstrates how the pyran ring can act as a precursor to fused bicyclic and tricyclic systems. The development of such synthetic routes is crucial for accessing novel chemical space and creating libraries of compounds for biological screening. nih.govmdpi.com
Integration into Novel Catalytic Systems
The imine nitrogen and the pyran oxygen of this compound present a potential bidentate chelation site for metal ions. The design of ligands is a cornerstone of coordination chemistry, and heterocyclic systems are frequently employed for this purpose. nih.govmdpi.com By forming complexes with transition metals, such iminopyran derivatives could be utilized as catalysts for various organic transformations. The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the phenyl and tolyl rings, thereby influencing the catalytic activity and selectivity.
The coordination chemistry of related pyran-based ligands has been explored. For example, 3-hydroxy-2-methyl-4H-pyran-4-one has been used to synthesize coordination compounds with iron, cobalt, and chromium, with the pyranone acting as a neutral bidentate ligand through its phenolic and carbonyl oxygen atoms. researchgate.net Similarly, ligands containing pyrazine (B50134) or pyridine (B92270) moieties are known to coordinate with metals like copper(II) through their nitrogen atoms, forming complexes and coordination polymers. nih.govmdpi.com These examples underscore the potential of the iminopyran scaffold to act as a versatile ligand in coordination chemistry.
Table 2: Potential Metal Coordination with Iminopyran Scaffold
| Metal Ion | Potential Coordination Sites | Resulting Complex Type | Potential Application |
|---|---|---|---|
| Cu(II), Ni(II), Co(II) | Imine Nitrogen, Pyran Oxygen | Bidentate Chelate Complex | Homogeneous Catalysis |
| Fe(III), Mn(II) | Imine Nitrogen, Pyran Oxygen | Bidentate Chelate Complex | Redox Catalysis |
The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to metal-based systems. nih.gov Iminopyran derivatives possess structural features that could be harnessed in organocatalytic applications. The imine functionality can participate in catalytic cycles, for instance, through the formation of iminium ions.
While direct catalytic applications of this compound are not extensively documented, related pyran structures are central to many organocatalytic transformations. L-proline, a well-known organocatalyst, has been effectively used to catalyze the multicomponent synthesis of various 4H-pyrans, inducing enantioselectivity in the products. mdpi.comnih.gov This highlights the synergy between organic catalysts and the synthesis of pyran rings. Furthermore, N-heterocyclic carbenes (NHCs) have been employed to catalyze the cyclization of various substrates to yield highly substituted 4H-pyran derivatives. organic-chemistry.org These precedents suggest that the iminopyran scaffold itself, or derivatives thereof, could be designed to function as a novel class of organocatalysts.
Exploration in Materials Science Contexts
The conjugated π-system of this compound, extending across the pyran ring and the appended aromatic groups, suggests potential applications in materials science, particularly in optics and electronics. Compounds with extensive π-conjugation often exhibit interesting photophysical properties, such as fluorescence or photochromism.
A number of 2-amino-4H-pyrans have been investigated as photoactive materials. researchgate.net The pyran core is a component in some photochromic compounds, which can change color upon irradiation with UV light. researchgate.net Photolysis of related compounds like 2,6-diphenyl-4H-pyran-4-thione has been shown to result in dimerization to form 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene), a molecule with an even more extended conjugated system. rsc.org This reactivity points to the potential of pyran derivatives to serve as precursors for larger, conjugated materials. The specific substitution pattern of this compound could be tuned to optimize properties like emission wavelength, quantum yield, or non-linear optical response, making it a candidate for development into novel dyes, sensors, or components for organic electronic devices.
Monomer Design for Polymerization Studies
The use of imine-containing compounds as monomers for polymerization has been a subject of scientific investigation. While direct polymerization studies on this compound are not extensively documented in publicly available research, the broader class of imine monomers provides insights into the potential pathways and challenges.
Research into the polymerization of imine monomers has explored various methods, including radical and anionic initiation. arizona.edu The stability of the imine monomer is a critical factor for successful polymerization. Studies have shown that imine monomers with aromatic substituents on the carbon atom tend to be more stable than those with alkyl substituents. arizona.edu The latter often lead to the formation of oligomers or cyclic trimers rather than high molecular weight polymers. arizona.edu
The table below summarizes findings from polymerization studies on classes of compounds related to iminopyrans, which can inform future research on monomers like this compound.
| Monomer Type | Polymerization Method | Key Findings | Reference |
| Azaethylenecarbonitriles (Imine Monomers) | Radical and Anionic Initiation | Aromatic-substituted monomers are more stable than alkyl-substituted ones. Homopolymerization yields low molecular weight polymers. Copolymerization shows good incorporation but can inhibit the reaction. | arizona.edu |
| N-methylenebenzenamines (Imine Monomers) | - | Attempted synthesis often results in the formation of a stable cyclic trimer, precluding polymerization. | arizona.edu |
| Formaldehyde Oxime (Imine Monomer) | Radical and Cationic Initiation | Spontaneous polymerization occurs at lower temperatures. High-temperature polymerization attempts were unsuccessful. | arizona.edu |
Future research on this compound as a monomer would likely need to address these challenges, potentially through the careful selection of co-monomers and polymerization conditions to achieve high molecular weight polymers with desirable properties.
Self-Assembly Research and Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of large, well-ordered structures. The specific arrangement of atoms and functional groups in this compound suggests its potential for self-assembly and the creation of novel supramolecular architectures.
For instance, the crystal structure analysis of a related pyran derivative, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, reveals a complex network of intermolecular interactions. nih.gov In this compound, N-H···N and N-H···O hydrogen bonds link the molecules into a three-dimensional structure. nih.gov A Hirshfeld surface analysis of this molecule indicated that H···O/O···H, H···H, H···C/C···H, and H···N/N···H interactions are the most significant contributors to the crystal packing. nih.gov
The table below details the types of intermolecular interactions observed in the crystal structure of a related pyran derivative, providing a model for what might be expected for this compound.
| Interaction Type | Description | Role in Supramolecular Assembly | Reference |
| N-H···N Hydrogen Bonds | An interaction between a hydrogen atom bonded to a nitrogen atom and another nitrogen atom. | Links molecules into centrosymmetric dimers. | nih.gov |
| N-H···O Hydrogen Bonds | An interaction between a hydrogen atom bonded to a nitrogen atom and an oxygen atom. | Connects the dimers to form a larger three-dimensional network. | nih.gov |
| van der Waals Interactions | Weak, non-specific attractions between molecules. | Contribute to the overall cohesion of the crystal structure. | nih.gov |
| Pnictogen Bonding | A non-covalent interaction involving a pnictogen atom (like nitrogen) as the electrophile. | Plays a role in the specific contacts between nitro and amino groups in the crystal packing. | nih.gov |
Future Research Directions and Perspectives on 4,6 Diphenyl 2 4 Tolylimino Pyran
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthetic methods for 2-iminopyrans often suffer from drawbacks such as prolonged reaction times and low yields. benthamdirect.comresearchgate.net Future research must prioritize the development of more efficient and environmentally benign synthetic protocols. A significant area for exploration is the advancement of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. nih.govnih.gov The use of sustainable and reusable catalysts, such as naturally derived biopolymers or magnetic nanoparticles, presents a promising avenue for green synthesis. nih.govnih.gov
Furthermore, employing alternative energy sources like ultrasound or microwave irradiation can accelerate reaction rates and improve yields. researchgate.netresearchgate.net The development of solvent-free or aqueous reaction conditions will also be crucial in minimizing the environmental footprint of synthesizing 4,6-Diphenyl-2-(4-tolylimino)pyran and its analogues. researchgate.netnih.govnih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Designing novel MCRs with diverse starting materials. |
| Green Catalysis | Reusability, reduced toxicity, mild reaction conditions. benthamscience.combenthamdirect.com | Exploring biocatalysts, organocatalysts, and nanocatalysts. nih.govnih.gov |
| Alternative Energy Sources | Faster reaction times, higher yields, energy efficiency. | Optimization of microwave-assisted and ultrasound-mediated syntheses. |
| Aqueous/Solvent-Free Conditions | Reduced environmental impact, enhanced safety. researchgate.net | Investigating reaction kinetics and solubility in green solvents like water. nih.gov |
In-depth Mechanistic Investigations of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. For 2-iminopyrans, the synthesis often proceeds through a sequence of reactions, including Knoevenagel condensation, Michael addition, and cyclization. nih.govresearchgate.net Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these pathways.
Kinetic studies can provide direct measurements of reaction rates and help identify rate-determining steps. nih.gov Spectroscopic observation of reaction intermediates will also offer crucial insights. Concurrently, Density Functional Theory (DFT) calculations can be used to model potential energy surfaces, transition states, and the electronic factors that govern reactivity and regioselectivity, providing a molecular-level understanding of the transformations involved. nih.govnih.gov
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The 2-iminopyran core is a valuable scaffold for further chemical modification. benthamdirect.comresearchgate.net A key future direction is the systematic exploration of its reactivity with a wide range of electrophilic and nucleophilic reagents to create libraries of novel derivatives. Ring transformation reactions, where the pyran ring is converted into other heterocyclic systems, represent a particularly powerful strategy for generating molecular diversity from a common intermediate. researchgate.net
Investigating cycloaddition reactions could lead to the formation of complex polycyclic structures. scribd.com Furthermore, derivatization of the imino group and the phenyl substituents will allow for fine-tuning of the molecule's steric and electronic properties. researchgate.net This exploration will not only expand the chemical space accessible from this compound but also potentially lead to compounds with enhanced biological or material properties.
Advanced Computational Modeling for Structure-Reactivity Relationships
Predictive computational modeling is an indispensable tool in modern chemical research. uwaterloo.ca For this compound, establishing robust structure-reactivity relationships through advanced computational models is a critical future goal. nih.govchemrxiv.org By systematically modifying the structure in silico—for instance, by changing the substituents on the phenyl rings—and calculating various quantum chemical descriptors, it is possible to predict how these changes will affect the molecule's reactivity and properties. nih.gov
These models can help rationalize experimental observations and guide the design of new derivatives with desired characteristics. chemrxiv.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, can be employed to identify key structural features responsible for specific functions, thereby accelerating the discovery of new functional molecules.
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies, electronic structure analysis. nih.gov | Prediction of reaction pathways, transition state energies, and molecular orbital properties. |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions. | Understanding conformational preferences and intermolecular interactions in different environments. |
| QSAR/QSPR | Predicting biological activity or physical properties. | Identifying key structural motifs for targeted derivatization and optimization. |
Integration into Emerging Fields of Chemical Research
To remain at the forefront of chemical innovation, research on this compound must be integrated with emerging technologies. Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comnih.govaurigeneservices.com Adapting the synthesis of 2-iminopyrans to a continuous-flow setup could enable more efficient and automated production. flinders.edu.au Multi-step syntheses, including the introduction of in-line purification and analysis, are particularly well-suited for this technology. flinders.edu.aumdpi.com
Opportunities for Collaborative Multidisciplinary Research Initiatives
The diverse potential applications of 2-iminopyran derivatives necessitate a collaborative research approach. The structural motifs present in these compounds are found in molecules with a wide range of pharmacological properties. benthamdirect.comnih.gov This opens the door for collaborations between synthetic chemists and researchers in medicinal chemistry, pharmacology, and life sciences to explore the therapeutic potential of new derivatives.
Translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications, is a crucial framework for these initiatives. novapublishers.com Furthermore, the fluorescent properties observed in some related compounds suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.netresearchgate.net Partnerships with materials scientists and engineers will be essential to investigate these possibilities and translate fundamental chemical knowledge into tangible technologies.
Q & A
Q. What controls are critical for reproducibility in kinetic studies of this compound?
- Methodological Answer : Standardize solvent purity (HPLC-grade), degas solutions to prevent oxidation, and use internal standards (e.g., anthracene) for reaction monitoring. For air-sensitive steps, employ Schlenk lines or gloveboxes. Replicate experiments across ≥3 batches to quantify batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
